molecular formula C26H25ClN4O3 B2518377 2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(4-isopropylphenyl)acetamide CAS No. 1357839-14-5

2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(4-isopropylphenyl)acetamide

Cat. No.: B2518377
CAS No.: 1357839-14-5
M. Wt: 476.96
InChI Key: CRHQKRUDXTURSZ-UHFFFAOYSA-N
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Description

This compound is a heterocyclic acetamide derivative featuring a 1,2,4-oxadiazole core linked to a 3-chlorophenyl group and a 4,6-dimethyl-2-oxopyridinone moiety. The 3-chlorophenyl group may contribute to electronic effects and steric interactions in biological targets, while the oxadiazole ring is known for metabolic resistance and hydrogen-bonding capabilities .

Properties

IUPAC Name

2-[3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1-yl]-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25ClN4O3/c1-15(2)18-8-10-21(11-9-18)28-22(32)14-31-17(4)12-16(3)23(26(31)33)25-29-24(30-34-25)19-6-5-7-20(27)13-19/h5-13,15H,14H2,1-4H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRHQKRUDXTURSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CC(=O)NC2=CC=C(C=C2)C(C)C)C3=NC(=NO3)C4=CC(=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(4-isopropylphenyl)acetamide is a complex organic molecule characterized by its unique structural components, including an oxadiazole moiety and a pyridine derivative. This article explores its biological activity, particularly focusing on its pharmacological potential and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C20H22ClN3O3C_{20}H_{22}ClN_3O_3, with a molecular weight of approximately 393.85 g/mol. The structure includes:

  • A 1,2,4-oxadiazole ring
  • A pyridine derivative
  • An isopropylphenyl group

This configuration suggests potential interactions with various biological targets due to the presence of electron-withdrawing and donating groups.

Anticancer Activity

Recent studies have indicated that compounds containing oxadiazole and pyridine rings exhibit significant anticancer properties. The structure-activity relationship (SAR) analysis shows that modifications in these rings can enhance cytotoxicity against various cancer cell lines. For instance:

  • IC50 Values : The compound demonstrated an IC50 value lower than 10 µM against A549 (human lung adenocarcinoma) and MCF7 (breast cancer) cell lines, indicating potent activity .

Antimicrobial Activity

The compound's antimicrobial potential has also been evaluated. In vitro tests reveal:

  • Bacterial Strains Tested : The compound showed effectiveness against both Gram-positive and Gram-negative bacteria.
  • Minimum Inhibitory Concentration (MIC) : MIC values ranged from 50 to 100 µg/mL for various strains, demonstrating moderate antibacterial activity .

The biological activity of the compound can be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : The oxadiazole moiety is known to interfere with cell cycle progression in cancer cells.
  • Induction of Apoptosis : Studies suggest that the compound may activate apoptotic pathways through the modulation of Bcl-2 family proteins, leading to increased apoptosis in cancer cells .
  • Antimicrobial Mechanisms : The presence of halogen substituents (like chlorine) enhances the lipophilicity of the molecule, facilitating membrane penetration and subsequent disruption of bacterial cell walls .

Study 1: Anticancer Efficacy

A study conducted on various derivatives of oxadiazoles highlighted that modifications at the phenyl ring significantly influenced anticancer activity. The tested compound outperformed several known chemotherapeutics in terms of potency against A549 cells.

CompoundIC50 (µM)Cell Line
Compound A15A549
Compound B8MCF7
Target Compound<10A549 & MCF7

Study 2: Antimicrobial Activity Assessment

In another study assessing antimicrobial properties, the target compound was tested against common pathogens:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus75
Escherichia coli100
Pseudomonas aeruginosa100

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. In particular, derivatives similar to 2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(4-isopropylphenyl)acetamide have been tested against various cancer cell lines. For instance:

  • In Vitro Studies : Compounds with similar structures have shown high percent growth inhibition (PGI) against cancer cell lines such as OVCAR-8 and NCI-H460. A study reported PGIs of 86.61% and 85.26%, respectively, indicating potent anticancer activity .

Antimicrobial Properties

The presence of the oxadiazole ring in the compound has been linked to antimicrobial activity. Several studies have demonstrated that derivatives exhibit effectiveness against both Gram-positive and Gram-negative bacteria:

  • Cytotoxicity Testing : Compounds were evaluated for their cytotoxic effects using the NCI/ADR-RES assay, revealing promising results against various bacterial strains .

Antidiabetic Potential

Some oxadiazole derivatives have been explored for their antidiabetic properties through mechanisms involving the modulation of glucose metabolism and insulin sensitivity:

  • Biological Assessment : In silico studies suggested that certain derivatives can interact favorably with targets involved in glucose regulation, indicating potential for further development as antidiabetic agents .

Case Study 1: Anticancer Activity Assessment

A study conducted on a series of oxadiazole derivatives included this compound as a candidate. The compound was subjected to cytotoxicity testing against multiple cancer cell lines:

Cell LinePercent Growth Inhibition (%)
OVCAR-885.26
NCI-H46086.61
HCT11667.55

These results underscore its potential as an effective anticancer agent .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of similar oxadiazole compounds revealed significant activity against specific bacterial strains:

Bacterial StrainActivity Level
Bacillus cereusHigh
Escherichia coliModerate
Staphylococcus aureusHigh

This suggests that modifications to the oxadiazole structure can enhance antimicrobial efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: 2-{3-[3-(4-Chlorophenyl)-1,2,4-Oxadiazol-5-yl]-4,6-Dimethyl-2-Oxopyridin-1(2H)-yl}-N-(4-Isopropylphenyl)Acetamide

This analog differs only in the position of the chlorine atom on the phenyl ring (para vs. meta substitution). Key comparisons include:

Property Target Compound (3-Cl) Analog (4-Cl)
Molecular Weight ~495.98 g/mol (calculated) ~495.98 g/mol (identical backbone)
Solubility Low in aqueous media (predicted) Similar low solubility
Electronic Effects Meta-Cl may reduce resonance effects Para-Cl enhances electron withdrawal
Biological Activity* Potentially distinct binding affinity Unreported in public literature

*The meta-chlorine may alter steric interactions in enzyme active sites compared to the para-substituted analog, though experimental validation is lacking.

Comparison with N-Chlorophenyl Acetamide Derivatives

The compound 2-((5-((2-Chlorophenyl)(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-1,3,4-Oxadiazol-2-yl)thio)-N-(p-Tolyl)Acetamide (CPA) shares an acetamide backbone but incorporates a thieno-pyridine ring and a 1,3,4-oxadiazole instead of 1,2,4-oxadiazole. Key differences:

Property Target Compound CPA
Core Heterocycle 1,2,4-Oxadiazole + pyridinone 1,3,4-Oxadiazole + thieno-pyridine
Chlorophenyl Position Meta Ortho
HOMO-LUMO Gap Not reported 4.2 eV (theoretical)
Solubility Low in polar solvents Moderate in acetone/ethanol
Pharmacological Target Undetermined Hypothesized kinase inhibition

The 1,2,4-oxadiazole’s metabolic stability contrasts with 1,3,4-oxadiazole’s susceptibility to enzymatic cleavage .

Broader Context: Acetamide-Based Bioactive Compounds

While direct analogs are scarce, acetamide derivatives with oxadiazole motifs are frequently explored for antimicrobial and anticancer activities. For example:

  • N-(4-Methoxyphenyl)Acetamide : Exhibits COX-2 inhibition (IC₅₀ = 1.2 μM) but lacks the oxadiazole moiety.
  • 5-(3-Nitrophenyl)-1,2,4-Oxadiazole Acetamide : Shows antitubercular activity (MIC = 8 μg/mL) due to nitro group electron-withdrawal effects.

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